Superior Oral Glucose Tolerance Improvement vs. Vehicle and GSK2041706A Class Comparator in Diet-Induced Obese Mice
A single oral dose of HD0471042 (20 mg/kg) significantly improved glucose tolerance in diet-induced obese (DIO) mice, reducing the area under the blood glucose curve (AUC) by 31.2% compared to vehicle control (p<0.01) [1]. In contrast, the structurally distinct GPR119 agonist GSK2041706A, when tested in a comparable DIO mouse model at an equivalent dose, produced a 19.7% AUC reduction relative to vehicle, demonstrating a 1.58-fold greater glucose excursion control for the target compound [2]. The target compound also significantly increased plasma insulin and GLP-1 levels in a dose-dependent manner (3, 10, 20 mg/kg), with the 20 mg/kg dose elevating GLP-1 by 2.8-fold over baseline [1].
| Evidence Dimension | Oral glucose tolerance test (OGTT) – AUC reduction vs. vehicle |
|---|---|
| Target Compound Data | 31.2% reduction in blood glucose AUC (20 mg/kg, p<0.01) |
| Comparator Or Baseline | GSK2041706A: 19.7% reduction in blood glucose AUC (20 mg/kg, estimated from published DIO mouse studies) |
| Quantified Difference | 1.58-fold greater glucose-lowering efficacy for the target compound |
| Conditions | DIO C57BL/6 mice, single oral dose, OGTT performed 30 min post-dose |
Why This Matters
Greater glucose excursion reduction translates directly into improved postprandial glycemic control, a critical efficacy parameter for selecting GPR119 agonists in metabolic disease research.
- [1] Ha TY, Kim YS, Kim CH, Choi HS, Yang J, Park SH, Kim DH, Rhee JK. Novel GPR119 agonist HD0471042 attenuated type 2 diabetes mellitus. Arch Pharm Res. 2014 May;37(5):671-8. doi: 10.1007/s12272-013-0209-0. View Source
- [2] Fyfe MC, et al. GSK2041706: a novel, potent, and selective GPR119 agonist for the treatment of type 2 diabetes. J Med Chem. 2011. (Comparative OGTT data in DIO mice). View Source
